tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the reaction of tert-butyl 4-methoxypyrrolidine-1-carboxylate with a suitable chiral auxiliary under controlled conditions to achieve the (2S,4R) configuration . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its specific stereochemical properties .
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives, such as:
- tert-Butyl (2S,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate
- tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate lies in its specific (2S,4R) stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers. This makes it particularly valuable in applications requiring high stereochemical purity and specificity .
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-6-9(14-5)7-12(8)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGISCWMXDGYVKU-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.